2-Hydroxy Fluorene-d9
Overview
Description
2-Hydroxy Fluorene-d9, also known as 9H-Fluoren-2-ol-d9, is a deuterated analogue of 2-Hydroxy Fluorene. This compound is characterized by the presence of deuterium atoms, which replace the hydrogen atoms in the fluorene structure. It is primarily used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy due to its stable isotopic labeling .
Synthetic Routes and Reaction Conditions:
Diazotization and Reduction Method: One common method involves the diazotization of 2-benzofuranone followed by a reaction with a hydrogenating metal reagent to yield this compound.
Lithium Reagent Method: Another method includes the synthesis of 2-acetoxyphenyllithium, which is then reacted with deuterated methanol to produce this compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods, ensuring high purity and yield. The process is optimized for cost-effectiveness and scalability, often involving automated systems for precise control of reaction conditions.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form fluorenone derivatives.
Reduction: Reduction of this compound can yield various hydrofluorene derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride or nucleophiles like amines.
Major Products:
Oxidation: Fluorenone derivatives.
Reduction: Hydrofluorene derivatives.
Substitution: Various substituted fluorenes depending on the reagent used.
Mechanism of Action
Target of Action
2-Hydroxy Fluorene-d9, also known as 2-Hydroxy-9-fluorenone-d9, is a deuterium-labeled analogue of the organic compound 2-Hydroxy Fluorene . It is primarily used in chemical research and analytical applications
Mode of Action
It is known that it is often used as an internal standard in mass spectrometry . Its deuterium-labeled structure allows for accurate quantification and identification of the compound in complex mixtures .
Biochemical Pathways
It is known that fluorene degradation involves three major catabolic pathways . The first pathway initiated at 1,2-dioxygenation of fluorene forms fluorene-1, 2-diol that is further transformed to 3-chromanone via 2-hydroxy-4-(2-oxo-indan-1-ylidene)-2-butenoic acid .
Pharmacokinetics
It is known that its solubility in water is limited, but it is soluble in organic solvents such as methanol and ethanol . This could potentially impact its bioavailability.
Result of Action
It is known that it is a labeled metabolite of polycyclic aromatic hydrocarbons in humans .
Action Environment
It is known that this compound forms 1:1 complexes with β-cyclodextrin , which could potentially influence its action in certain environments.
Biochemical Analysis
Biochemical Properties
2-Hydroxy Fluorene-d9 plays a significant role in biochemical reactions involving the metabolism of PAHs. It interacts with various enzymes, including cytochrome P450 enzymes, which are responsible for the hydroxylation of PAHs. This interaction leads to the formation of hydroxylated metabolites, which are more water-soluble and can be excreted from the body . Additionally, this compound forms complexes with β-cyclodextrin, which can influence its solubility and bioavailability .
Cellular Effects
This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can induce the expression of genes involved in detoxification processes, such as those encoding for glutathione S-transferases. This induction helps in the detoxification and elimination of PAHs from the body . Moreover, this compound can affect cell proliferation and apoptosis, potentially leading to cytotoxic effects at higher concentrations .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with cytochrome P450 enzymes, leading to its hydroxylation. This hydroxylation process increases the compound’s solubility, facilitating its excretion. Additionally, this compound can bind to DNA and proteins, potentially causing mutations and other cellular damage . The compound also influences the activity of various transcription factors, such as the aryl hydrocarbon receptor, which regulates the expression of detoxification enzymes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, especially when exposed to light and air . Long-term studies have shown that this compound can have persistent effects on cellular function, including sustained changes in gene expression and enzyme activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound can induce detoxification enzymes and promote the elimination of PAHs. At higher doses, this compound can cause toxic effects, including liver damage and oxidative stress . Threshold effects have been observed, where the compound’s beneficial effects are outweighed by its toxicity at higher concentrations .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to the detoxification of PAHs. It is hydroxylated by cytochrome P450 enzymes to form more water-soluble metabolites, which are then conjugated with glucuronic acid or sulfate and excreted in the urine . This process involves various enzymes, including UDP-glucuronosyltransferases and sulfotransferases .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed by various transporters and binding proteins. It can bind to albumin in the blood, facilitating its transport to different tissues . The compound can also interact with cellular transporters, such as organic anion-transporting polypeptides, which help in its uptake and distribution within cells .
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with enzymes involved in its metabolism . Additionally, this compound can be found in the nucleus, where it may bind to DNA and influence gene expression . Post-translational modifications, such as phosphorylation, can also affect the compound’s localization and activity within cells .
Scientific Research Applications
2-Hydroxy Fluorene-d9 is widely used in scientific research due to its stable isotopic labeling. Its applications include:
Nuclear Magnetic Resonance (NMR) Spectroscopy: Used as a reference standard for quantitative analysis and structural elucidation.
Organic Synthesis: Acts as a precursor in the synthesis of fluorescent dyes, photosensitive materials, and organic semiconductors.
Biochemical Studies: Utilized in the study of polycyclic aromatic hydrocarbon metabolism in biological systems.
Catalysis: Functions as a catalyst in various organic reactions, aiding in the formation of complex organic molecules.
Comparison with Similar Compounds
2-Hydroxy Fluorene: The non-deuterated analogue, used in similar applications but lacks the isotopic labeling.
9H-Fluoren-2-ol: Another analogue with similar chemical properties but different isotopic composition.
Uniqueness: 2-Hydroxy Fluorene-d9 is unique due to its stable isotopic labeling, which provides distinct advantages in NMR spectroscopy and metabolic studies. The presence of deuterium atoms enhances the accuracy and precision of quantitative analyses, making it a valuable tool in scientific research.
Properties
IUPAC Name |
1,3,4,5,6,7,8,9,9-nonadeuteriofluoren-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O/c14-11-5-6-13-10(8-11)7-9-3-1-2-4-12(9)13/h1-6,8,14H,7H2/i1D,2D,3D,4D,5D,6D,7D2,8D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDOIAPGLORMKTR-MFNUZUOVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C3=C1C=C(C=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C1[2H])C3=C(C2([2H])[2H])C(=C(C(=C3[2H])[2H])O)[2H])[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20675936 | |
Record name | (~2~H_9_)-9H-Fluoren-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20675936 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
922510-18-7 | |
Record name | (~2~H_9_)-9H-Fluoren-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20675936 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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